molecular formula C18H21N5O3S B2413685 2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1040667-17-1

2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2413685
CAS RN: 1040667-17-1
M. Wt: 387.46
InChI Key: IXTZPKWJWVRABC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . The molecule also has a tert-butylthio group, an oxo group, and a methoxyphenyl group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo[4,3-b]pyridazine core suggests that the compound may have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butylthio and methoxyphenyl groups could affect its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activity

  • Antihistaminic and Anti-inflammatory Properties : A study by Gyoten et al. (2003) details the synthesis and evaluation of triazolo and imidazo pyridazines with antihistaminic activity and the ability to inhibit eosinophil infiltration, which are potential therapeutic agents for atopic dermatitis and allergic rhinitis. This research underscores the importance of structural modification in enhancing biological activity and selectivity Gyoten et al., 2003.

  • Insecticidal Applications : Fadda et al. (2017) developed heterocyclic compounds incorporating a thiadiazole moiety, showcasing their insecticidal efficacy against Spodoptera littoralis. This highlights the agricultural applications of triazolo pyridazine derivatives in pest control Fadda et al., 2017.

  • Anticancer and PI3K Inhibition : Wang et al. (2015) explored modifications of triazolo pyridine derivatives to enhance anticancer effects and reduce toxicity. Their work indicates the compound's potential in cancer therapy through PI3K inhibition, emphasizing the significance of chemical modification for therapeutic efficacy Wang et al., 2015.

  • Cardiovascular Therapeutics : Sato et al. (1980) investigated the synthesis and cardiovascular effects of triazolo pyrimidines, identifying compounds with significant coronary vasodilating and antihypertensive activities. This suggests the potential utility of similar compounds in treating cardiovascular diseases Sato et al., 1980.

  • Antimicrobial Activity : Behalo et al. (2014) synthesized pyridazine derivatives with diverse functional moieties, evaluating their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, underscoring the relevance of structural diversity in enhancing antimicrobial efficacy Behalo et al., 2014.

properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-18(2,3)27-16-10-9-14-20-22(17(25)23(14)21-16)11-15(24)19-12-7-5-6-8-13(12)26-4/h5-10H,11H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTZPKWJWVRABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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